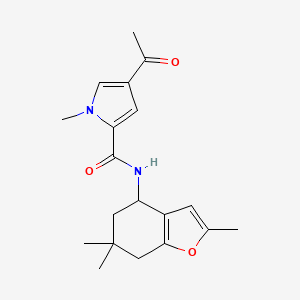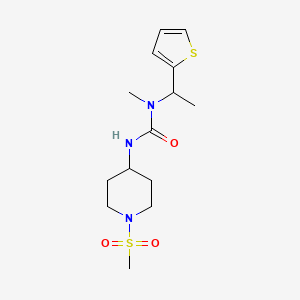
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of compounds known as amides, which have a wide range of biological activities.
Mecanismo De Acción
The precise mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of pro-inflammatory molecules, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can reduce inflammation in animal models of arthritis and inflammatory bowel disease. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is that it is relatively easy to synthesize in the laboratory using commercially available starting materials. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in animal models and humans. Another potential area of research is the development of new synthetic routes to N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide and its effects on different biological systems.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the use of a variety of reagents and solvents, and the reaction conditions need to be carefully controlled to obtain high yields of the desired product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been the subject of several studies that have investigated its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13-6-8-16(15(3)10-13)20(4)19(21)12-23-17-9-7-14(2)11-18(17)22-5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKBCKEVNKWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)COC2=C(C=C(C=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)

![N-propan-2-yl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7635699.png)

![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)

![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)
![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)